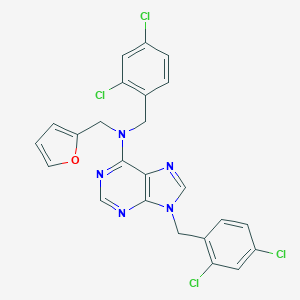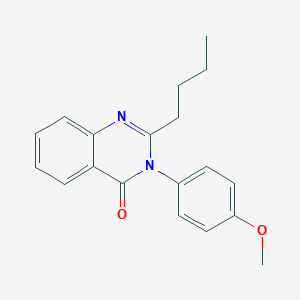![molecular formula C25H23N5OS B295513 5-imino-6-{[1-(2-methylbenzyl)-1H-indol-3-yl]methylene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295513.png)
5-imino-6-{[1-(2-methylbenzyl)-1H-indol-3-yl]methylene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-imino-6-{[1-(2-methylbenzyl)-1H-indol-3-yl]methylene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a heterocyclic compound that has been synthesized and studied for its potential use in scientific research. The compound has shown promising results in various studies, and its unique structure has made it a subject of interest for researchers in the field of medicinal chemistry.
作用機序
The mechanism of action of 5-imino-6-{[1-(2-methylbenzyl)-1H-indol-3-yl]methylene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in the body. The compound has been shown to inhibit the activity of various kinases, including protein kinase C and mitogen-activated protein kinase, which are involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. The compound has been shown to have anti-inflammatory and antioxidant properties, and has been shown to inhibit the growth of cancer cells in vitro. Additionally, the compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using 5-imino-6-{[1-(2-methylbenzyl)-1H-indol-3-yl]methylene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one in lab experiments is its unique structure and properties, which make it a subject of interest for researchers in the field of medicinal chemistry. Additionally, the compound has been shown to have a number of potential applications in scientific research, including as an anti-cancer agent and in the treatment of neurodegenerative diseases.
However, one limitation of using the compound in lab experiments is its relatively complex synthesis method, which can make it difficult and time-consuming to produce in large quantities. Additionally, more research is needed to fully understand the mechanism of action of the compound, which can make it difficult to design experiments that target specific pathways or enzymes.
将来の方向性
There are a number of future directions for research on 5-imino-6-{[1-(2-methylbenzyl)-1H-indol-3-yl]methylene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one. One area of interest is in the development of more efficient synthesis methods for the compound, which could make it more accessible for use in scientific research. Additionally, more research is needed to fully understand the mechanism of action of the compound, which could lead to the development of more targeted treatments for various diseases.
Another area of interest is in the development of new derivatives of the compound, which could have improved properties and applications in scientific research. Finally, more research is needed to fully understand the potential applications of the compound in various areas of scientific research, including as an anti-cancer agent and in the treatment of neurodegenerative diseases.
合成法
The synthesis of 5-imino-6-{[1-(2-methylbenzyl)-1H-indol-3-yl]methylene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves the reaction of 1-(2-methylbenzyl)-1H-indole-3-carbaldehyde with 2-propyl-1,3-thiazolidine-4-carboxylic acid to form the corresponding thiazolidine derivative. This derivative is then reacted with hydrazine hydrate to form the corresponding hydrazide, which is further reacted with 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid to form the final product.
科学的研究の応用
5-imino-6-{[1-(2-methylbenzyl)-1H-indol-3-yl]methylene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has shown potential for use in scientific research due to its unique structure and properties. The compound has been studied for its potential use as an anti-cancer agent, as well as for its anti-inflammatory and antioxidant properties. Additionally, the compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
分子式 |
C25H23N5OS |
|---|---|
分子量 |
441.5 g/mol |
IUPAC名 |
(6E)-5-imino-6-[[1-[(2-methylphenyl)methyl]indol-3-yl]methylidene]-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C25H23N5OS/c1-3-8-22-28-30-23(26)20(24(31)27-25(30)32-22)13-18-15-29(21-12-7-6-11-19(18)21)14-17-10-5-4-9-16(17)2/h4-7,9-13,15,26H,3,8,14H2,1-2H3/b20-13+,26-23? |
InChIキー |
MLNPKXOTFKYHIQ-FEGZGKEQSA-N |
異性体SMILES |
CCCC1=NN2C(=N)/C(=C\C3=CN(C4=CC=CC=C43)CC5=CC=CC=C5C)/C(=O)N=C2S1 |
SMILES |
CCCC1=NN2C(=N)C(=CC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5C)C(=O)N=C2S1 |
正規SMILES |
CCCC1=NN2C(=N)C(=CC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5C)C(=O)N=C2S1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(3-bromobenzyl)-1,3-dimethyl-8-[(tetrahydro-2-furanylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B295432.png)
![7-[(3-Bromophenyl)methyl]-1,3-dimethyl-8-(3-pyridinylmethylamino)purine-2,6-dione](/img/structure/B295434.png)
![1-(4-chlorobenzyl)-8-[(2-hydroxyethyl)(methyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B295438.png)

![8-[[4-(Quinolin-8-yloxymethyl)phenyl]methoxy]quinoline](/img/structure/B295443.png)
![8-Ethoxy-7-[(3-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B295446.png)
![5,6-dimethyl-3-phenyl-2-(propylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295449.png)

![8-butyl-4,4,7-trimethyl-2-(4-methylphenyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B295454.png)


![2-(1-ethylpropyl)-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295459.png)
![6-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295460.png)
![6-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-3-methyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295462.png)
